molecular formula C14H14N2O5 B2946701 Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 130734-37-1

Methyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2946701
CAS No.: 130734-37-1
M. Wt: 290.275
InChI Key: XVIOCUMPZRUXAE-UHFFFAOYSA-N
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Description

“2-Methyl-4-nitrophenol” is a nitrophenol derivative . It’s reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats . “2-Methyl-4-nitrophenyl isocyanate”, also known as “1-isocyanato-2-methyl-4-nitrobenzene”, is an aryl isocyanate .


Synthesis Analysis

The synthesis of “2-Methyl-4-nitrophenol” has been reported . It may be used as a starting material in the synthesis of "2-bromo-4-nitro-6-methylphenol" .


Molecular Structure Analysis

The study of the crystal structure of “2-Methyl-4-nitrophenol” reveals the molecule to be nearly planar . FT-IR and FT-Raman spectra and molecular modeling of “2-methyl-4-nitrophenol” have been analyzed .


Chemical Reactions Analysis

“2-Methyl-4-nitrophenol” has been reported to undergo reduction catalyzed by porous carbon-encapsulated gold nanoparticles .


Physical and Chemical Properties Analysis

The melting point of “2-Methyl-4-nitrophenol” is 93-98 °C (lit.) . The boiling point of “2-Methyl-4-nitrophenyl isocyanate” is 168 °C/23 mmHg (lit.) and its melting point is 81-84 °C (lit.) .

Scientific Research Applications

Oxidative Imination Reactions

A notable application of derivatives of this compound is in oxidative imination reactions. The study by Soldatenkov et al. (2001) showcases the treatment of 4-aryl substituted 1-methyl-1,2,3,6-tetrahydropyridines with potassium permanganate in the presence of arylamines. This process initiates a previously unknown intermolecular oxidative imination reaction, leading to the formation of 2-(arylimino)-1,2,5,6-tetrahydropyridines. The molecular structure of one such derivative, 1-methyl-2-(4-nitrophenylimino)-4-phenyl-1,2,5,6-tetrahydropyridine, was studied, revealing insights into its conformation and configuration (Soldatenkov et al., 2001).

Photochemistry of Nitrophenyldihydropyridines

In the realm of photochemistry, the compound and its derivatives have been utilized to study intramolecular electron transfer. Fasani et al. (2006) explored how the fluorescence of 4-Phenyl-1,4-dihydropyridine-3,5-dicarboxylates, which exhibit strong blue fluorescence, is completely quenched in 3-nitrophenyl derivatives due to intramolecular electron transfer. This study provides insights into the photolabile nature of these compounds and their potential applications in developing new photoinduced electron-transfer systems (Fasani et al., 2006).

Synthesis of Novel Probes and Sensors

Another application is in the synthesis of novel probes for scientific research. Zhang et al. (2004) used alpha-nitro ketone intermediates, related to the compound , to synthesize 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran. These compounds were utilized as probes to study the Drosophila nicotinic receptor interaction, showcasing the compound's utility in neurobiological research (Zhang et al., 2004).

Antimicrobial Activity

Additionally, the antimicrobial activity of derivatives of this compound has been evaluated, indicating its potential in medical and pharmaceutical research. Olejníková et al. (2014) assessed the antimicrobial activity of 3-methyl-5-isopropyl (or ethyl) 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives. These compounds exhibited significant antibacterial activity against various bacteria, including Mycobacterium smegmatis, Staphylococcus aureus, and Escherichia coli (Olejníková et al., 2014).

Heterocyclic Derivative Syntheses

Furthermore, the compound has been involved in the synthesis of heterocyclic derivatives. Bacchi et al. (2005) demonstrated the catalytic reactions of 4-yn-1-ones under oxidative carbonylation conditions to yield various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. These findings underscore the compound's versatility in synthetic organic chemistry (Bacchi et al., 2005).

Safety and Hazards

The safety information for “2-Methyl-4-nitrophenol” includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Properties

IUPAC Name

methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-8-13(14(18)21-2)11(7-12(17)15-8)9-3-5-10(6-4-9)16(19)20/h3-6,11H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIOCUMPZRUXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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